molecular formula C4H4F6S B6328424 2,2,3,4,4,4-Hexafluorobutan-1-thiol CAS No. 2301850-51-9

2,2,3,4,4,4-Hexafluorobutan-1-thiol

Cat. No. B6328424
CAS RN: 2301850-51-9
M. Wt: 198.13 g/mol
InChI Key: RFCILIOMUIQBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,4,4,4-Hexafluorobutan-1-thiol (HFB) is a fluorinated thiol compound that has been widely used in many scientific research applications. It is a colorless, odorless, and non-toxic organic compound that is not only highly reactive, but also has a wide range of biological and chemical properties. HFB has been used in various scientific fields such as organic synthesis, drug development, and biochemistry.

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutan-1-thiol has been used in a variety of scientific research applications. It is commonly used in organic synthesis, drug development, and biochemistry. In organic synthesis, this compound is used as a reagent for the synthesis of various heterocyclic compounds. In drug development, this compound is used as a ligand to bind to drug targets, such as enzymes and receptors. In biochemistry, this compound is used as a probe to study the structure and function of proteins and other biological molecules.

Mechanism of Action

2,2,3,4,4,4-Hexafluorobutan-1-thiol acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction is reversible and can be used to form a variety of compounds. This compound can also react with other compounds to form adducts, which are covalent bonds between two molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. This compound has also been shown to bind to receptors, such as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses. In addition, this compound has been shown to have an anti-inflammatory effect and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

2,2,3,4,4,4-Hexafluorobutan-1-thiol has several advantages for lab experiments. It is non-toxic, non-volatile, and highly reactive, making it easy to work with. In addition, it has a wide range of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, this compound is also limited in its applications. It is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

2,2,3,4,4,4-Hexafluorobutan-1-thiol has a wide range of potential applications in the future. It could be used to synthesize new drugs, study the structure and function of proteins, and develop new therapeutic agents. In addition, this compound could be used to study the effects of environmental pollutants on biological systems. Finally, this compound could be used to develop new materials for use in industrial processes.

Synthesis Methods

2,2,3,4,4,4-Hexafluorobutan-1-thiol can be synthesized in a variety of ways. The most common method is the reaction between hexafluorobutene and thiourea in aqueous solution. This reaction produces a mixture of this compound and other by-products. Other methods of synthesis include the reaction of hexafluorobutene with sulfur in aqueous solution and the reaction of hexafluorobutene with thiols in organic solvents.

properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6S/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCILIOMUIQBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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